(E)-ethyl 2-methyl-5-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethoxy)benzofuran-3-carboxylate

Description

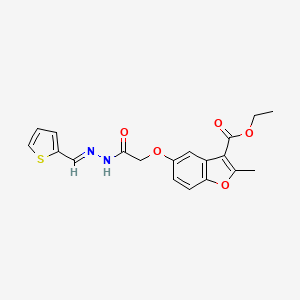

The compound "(E)-ethyl 2-methyl-5-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethoxy)benzofuran-3-carboxylate" is a benzofuran-based derivative with a complex substitution pattern. Its core structure consists of a benzofuran ring substituted at position 3 with an ethyl carboxylate group and at position 2 with a methyl group. The most distinctive feature is the ethoxy substituent at position 5, which incorporates a hydrazinyl-thiophene moiety. This hydrazinyl linkage adopts an (E)-configuration, a critical stereochemical feature that influences molecular interactions and stability .

Properties

IUPAC Name |

ethyl 2-methyl-5-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethoxy]-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5S/c1-3-24-19(23)18-12(2)26-16-7-6-13(9-15(16)18)25-11-17(22)21-20-10-14-5-4-8-27-14/h4-10H,3,11H2,1-2H3,(H,21,22)/b20-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEINAQVACPLUGY-KEBDBYFISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)NN=CC3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)N/N=C/C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-ethyl 2-methyl-5-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethoxy)benzofuran-3-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including possible therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features several functional groups, including a benzofuran core, an ethoxy group, and a hydrazine moiety. Its structural complexity may contribute to its biological activity, influencing interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

-

Antimicrobial Activity

- Preliminary studies suggest that derivatives of benzofuran compounds exhibit antimicrobial properties. For instance, related compounds have shown moderate antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus . The effectiveness of these compounds often correlates with their structural features.

-

Anticancer Potential

- Compounds with hydrazine and benzofuran structures have been investigated for their potential anticancer effects. Studies indicate that certain hydrazone derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth . The mechanism often involves the induction of apoptosis in cancer cells.

- Antitubercular Activity

- Neuropharmacological Effects

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various benzofuran derivatives against clinical isolates. The results indicated that compounds structurally similar to this compound showed Minimum Inhibitory Concentration (MIC) values ranging from 72.8 to 150 μg/mL against Klebsiella pneumoniae and Bacillus cereus .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that specific hydrazone derivatives could inhibit the growth of breast cancer cells by inducing apoptosis through caspase activation pathways. The IC50 values for these compounds were found to be significantly lower than those of standard chemotherapeutics .

The biological activities are believed to stem from the ability of the compound to interact with various biological macromolecules:

- Enzyme Inhibition : The hydrazine moiety may facilitate binding to enzyme active sites, inhibiting their function.

- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.

Data Table: Biological Activities Summary

Comparison with Similar Compounds

The structural and functional attributes of the target compound can be contextualized by comparing it to analogous benzofuran and thiophene derivatives reported in the literature. Key comparisons include substituent effects, physicochemical properties, and synthetic methodologies.

Substituent Variations and Structural Features

Key Observations :

- The target compound’s hydrazinyl-thiophene substituent distinguishes it from analogs with purely aromatic (e.g., phenyl) or halogenated groups. This moiety may enhance solubility in polar solvents compared to the halogenated derivative in .

- The (E)-configuration of the hydrazine group likely stabilizes the molecule via intramolecular hydrogen bonding, a feature absent in non-hydrazine derivatives .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare (E)-ethyl 2-methyl-5-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethoxy)benzofuran-3-carboxylate?

Answer:

The synthesis typically involves multi-step protocols:

- Step 1: Claisen condensation or Friedel-Crafts acylation to construct the benzofuran core (e.g., 2-methyl substitution) .

- Step 2: Functionalization of the benzofuran scaffold via nucleophilic substitution or coupling reactions. For example, introducing the ethoxy linker at position 5 requires oxyalkylation under basic conditions .

- Step 3: Incorporation of the thiophen-2-ylmethylene hydrazine moiety via hydrazone formation. This step often employs hydrazine derivatives and ketones/aldehydes under reflux in ethanol or THF .

Key Considerations: - Purity is monitored using TLC and HPLC .

- Yields are optimized by controlling reaction time, temperature, and catalyst choice (e.g., palladium catalysts for coupling steps) .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound’s regioisomers?

Answer:

Contradictions arise due to structural similarities between regioisomers. A systematic approach includes:

- 2D NMR (HSQC, HMBC): To assign proton-carbon correlations and differentiate substituent positions .

- X-ray Crystallography: Definitive structural confirmation, especially when ambiguous NOEs are observed in 1D/2D NMR .

- Computational Modeling: Density Functional Theory (DFT) calculations predict NMR shifts and compare them with experimental data to validate assignments .

Example: A methoxy group at position 5 vs. 6 on benzofuran can be distinguished via HMBC correlations to adjacent carbons .

Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ or [M+Na]+ peaks) .

- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters) .

Advanced: How do solvent polarity and reaction pH influence the stability of the hydrazone moiety during synthesis?

Answer:

- Solvent Polarity:

- pH Control:

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Answer:

- Enzyme Inhibition Assays:

- Target enzymes (e.g., COX-2, kinases) using fluorogenic substrates to measure IC50 values .

- Cell Viability Assays (MTT/XTT): Screen for cytotoxicity in cancer cell lines (e.g., HepG2, MCF-7) .

- Molecular Docking: Predict binding affinity to proteins (e.g., using AutoDock Vina) to prioritize targets .

Advanced: How can researchers optimize the compound’s pharmacokinetic profile without altering its core benzofuran scaffold?

Answer:

- Prodrug Design: Introduce hydrolyzable groups (e.g., phosphate esters) to enhance solubility and bioavailability .

- Structural Analog Synthesis:

- Microsomal Stability Assays: Use liver microsomes to assess oxidative metabolism and guide structural tweaks .

Basic: How do substituents on the benzofuran ring (e.g., methyl, ethoxy) influence electronic properties and reactivity?

Answer:

- Methyl Group (C2):

- Electron-donating effect increases benzofuran ring electron density, enhancing electrophilic substitution at position 5 .

- Ethoxy Linker (C5):

| Substituent | Position | Electronic Effect | Reactivity Impact |

|---|---|---|---|

| -CH3 | C2 | Donor (+I) | ↑ Electrophilic substitution at C5 |

| -OCH2CH3 | C5 | Donor (+M) | Stabilizes adjacent carbonyl groups |

Advanced: What strategies mitigate byproduct formation during the Suzuki coupling step of benzofuran synthesis?

Answer:

- Catalyst Optimization: Use Pd(PPh3)4 or XPhos Pd G3 for higher turnover and reduced homocoupling .

- Oxygen-Free Conditions: Degas solvents and employ Schlenk techniques to prevent palladium oxidation .

- Additives: Include Cs2CO3 or K3PO4 to neutralize HBr byproducts and improve coupling efficiency .

Data Contradiction Note: Conflicting yields (50–80%) in literature may arise from varying aryl boronic acid purity or catalyst loading .

Basic: What computational tools are recommended for predicting this compound’s spectroscopic and thermodynamic properties?

Answer:

- Gaussian or ORCA: For DFT-based NMR/IR predictions and conformational analysis .

- COSMO-RS: Estimates solubility parameters in different solvents .

- Molecular Dynamics (MD): Simulates hydration shells and membrane permeability .

Advanced: How can researchers address discrepancies between in silico docking predictions and experimental enzyme inhibition data?

Answer:

- Flexible Docking: Account for protein conformational changes using tools like RosettaLigand .

- Binding Free Energy Calculations: Use MM/GBSA or MM/PBSA to refine affinity predictions .

- Experimental Validation:

- Surface Plasmon Resonance (SPR) measures real-time binding kinetics .

- Mutagenesis studies identify critical binding residues conflicting with docking poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.